(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol is a synthetic compound primarily utilized in medicinal chemistry as a building block for the synthesis of more complex molecules with potential pharmacological activities []. Specifically, it serves as an intermediate in the development of nociceptin/orphanin FQ peptide receptor (NOP) antagonists [].
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol is a chemical compound with the molecular formula C₁₃H₁₈F₂N₃O and a molecular weight of 251.29 g/mol. This compound is notable for its structural features, which include a piperidine ring substituted with both a benzyl group and two fluorine atoms at the 4-position. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties. The presence of fluorine atoms in organic compounds often enhances their metabolic stability and bioactivity, making (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol a compound of interest for further exploration in drug development and synthesis.
The synthesis of (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol typically involves several key steps:
This multi-step synthetic route allows for precise control over the structure and functionality of the final product.
The molecular structure of (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol features:
The three-dimensional conformation of this molecule can significantly influence its interaction with biological targets, making computational modeling an essential tool in understanding its behavior .
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol is primarily related to its interactions with biological targets. The compound may act as an inhibitor or modulator in various biochemical pathways due to its structural features, particularly the piperidine ring and hydroxymethyl group.
Research indicates that compounds with similar structures exhibit significant binding affinities to certain receptors or enzymes, suggesting potential therapeutic applications in treating diseases such as cancer or neurological disorders .
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol exhibits several notable physical and chemical properties:
These properties are essential for determining the suitability of this compound for various applications in research and industry.
(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol has several scientific applications:
The versatility of this compound makes it an important subject of study within organic chemistry and pharmacology.
The synthesis of (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol relies heavily on Nucleophilic Aromatic Substitution (SNAr) reactions to construct its core pharmacophore. A pivotal approach involves reacting dichloropyrimidine intermediates (e.g., 1 or 7) with benzyl-substituted piperidine precursors under mild basic conditions. For instance, tricyclic quinolinone intermediate 7 is synthesized via SNAr between trichloropyrimidine and difluoro aniline derivative 6 [2]. This step facilitates the introduction of the benzyl-difluoropiperidine moiety while maintaining the integrity of the methanol substituent at the 3-position. The reaction typically proceeds in aprotic polar solvents (e.g., DMF) at 50–80°C, achieving yields of 70–85% [2] [6].
Table 1: Key SNAr Reactions in Core Synthesis
Intermediate | Nucleophile | Electrophile | Conditions | Yield |
---|---|---|---|---|
Compound 7 | Difluoro aniline 6 | Trichloropyrimidine | DMF, 80°C, 12h | 82% |
CCT373566 | (R)-1-Benzyl-4,4-difluoropiperidin-3-yl)methanol | Dichloropyrimidine 1 | K₂CO₃, ACN, 60°C | 78% |
Stereochemistry at the 3-position of the piperidine ring critically influences biological activity. The trans-configuration of the methanol and benzyl groups is essential for optimal binding to targets like the BCL6 BTB domain [2]. However, synthesizing enantiopure trans-piperidines faces two key challenges:
Solutions include:
Table 2: Stereoselective Routes to Key Intermediates
Starting Material | Key Stereocontrol Step | Final Isomer Ratio (trans:cis) |
---|---|---|
S-Pyroglutaminol | LiAlH₄ reduction of 25a | 1:0 (100% trans) |
Racemic cis-5-methylpiperidin-3-ol | Enzymatic resolution | 1:1 (50% trans) |
The 4,4-difluoro substituent on the piperidine ring significantly improves synthetic efficiency and stability:
Fluorination also suppresses ring-flipping conformational dynamics, locking the piperidine in a stable chair conformation ideal for protein binding [6].
Table 3: Impact of Fluorination on Physicochemical Properties
Piperidine Substituent | log D₇.₄ | Kinetic Solubility (μg/mL) | DC₅₀ (nM) |
---|---|---|---|
3,5-Dimethyl | 4.3 | 8.2 | 54 |
4,4-Difluoro | 2.3 | 22.5 | 35 |
4,4-Difluoro-3-hydroxymethyl | 2.1 | 18.7 | 42 |
The benzyl group serves dual roles: as a protecting group for the piperidine nitrogen and as a pharmacophore enhancing target affinity. Key strategies include:
Advantages of benzyl protection:
Table 4: Protection Group Performance Comparison
Protecting Group | Deprotection Method | Compatibility with 4,4-Difluoro | Yield in Final Step |
---|---|---|---|
Benzyl | H₂/Pd(OH)₂ | High | 85% |
Trityl (Tr) | 1% TFA/DCM | Moderate | 72% |
Carbamate (Cbz) | H₂/Pd-C | Low (risk of defluorination) | 58% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1